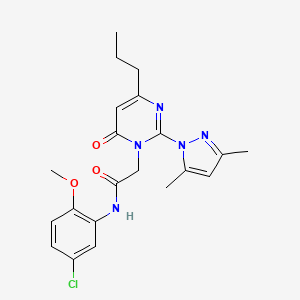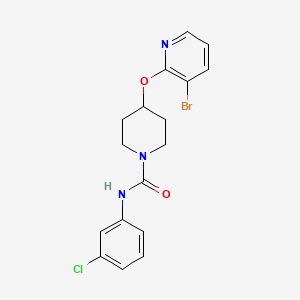![molecular formula C25H26N4O2 B2425270 N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide CAS No. 1251614-46-6](/img/structure/B2425270.png)
N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide” is a complex organic compound. It contains a 3,4-dihydroquinolin-1(2H)-yl group, a phenylethyl group, and a 3-methoxyphenyl group . These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 3,4-dihydroquinoline ring, a phenylethyl group, and a 3-methoxyphenyl group . The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activities.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could contribute to its polarity and potentially its solubility in various solvents .科学的研究の応用
Structural and Fluorescence Properties
Research on structurally related quinoline and isoquinoline derivatives has explored their formation of gels, crystalline solids, and salts upon interaction with various acids. Specifically, studies have shown that these compounds can form host–guest complexes with increased fluorescence emission compared to the parent compounds. This suggests potential applications in materials science for the development of novel fluorescent materials or sensors (Karmakar et al., 2007).
Synthetic Methodologies
The development of new synthetic routes for quinoline derivatives highlights the potential for efficient production of these compounds, which could be crucial for their application in various fields of research, including medicinal chemistry and materials science (Ma Wenpeng et al., 2014).
Anti-tuberculosis and Antimalarial Activity
Some derivatives have been studied for their potential in vitro anti-tuberculosis activity, indicating the therapeutic potential of quinoline derivatives in infectious disease treatment. Additionally, other studies have demonstrated the antimalarial activity of related compounds, suggesting their use in developing new treatments for malaria (Yuefei Bai et al., 2011; L. M. Werbel et al., 1986).
Analgesic and Anti-inflammatory Activities
The synthesis of quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities reveal the potential of quinoline derivatives in developing new therapeutic agents for pain and inflammation management (V. Alagarsamy et al., 2015).
Antiproliferative Activities
Research into N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives has shown significant antiproliferative activities against various cancer cell lines. This highlights the potential application of these compounds in cancer research and therapy (I‐Li Chen et al., 2013).
Osteoarthritis Treatment Potential
A novel chemical compound targeting Matrix Metalloprotease-13 has shown potential in in vitro studies for early osteoarthritis treatment, indicating the role of quinoline derivatives in addressing degenerative diseases (J. Inagaki et al., 2022).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-16(2)29-15-26-23-21(19-8-6-5-7-9-19)13-28(24(23)25(29)31)14-22(30)27-20-11-10-17(3)18(4)12-20/h5-13,15-16H,14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDVRJBGXGFFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)



![N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2425193.png)
![3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2425194.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2425198.png)

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2425200.png)


![5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide](/img/structure/B2425206.png)
![4-(2-(1H-imidazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2425207.png)

